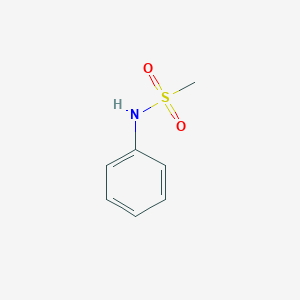

N-Phenylmethanesulfonamide

概要

説明

N-Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is a white to light beige crystalline powder that is soluble in organic solvents such as methanol. This compound is used as a building block in the synthesis of various chemical compounds and has applications in multiple fields, including chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions: N-Phenylmethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methanesulfonamide with phenylboronic acid in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is carried out in water under reflux conditions for several hours. The product is then purified by recrystallization using ethyl acetate and n-hexane .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions: N-Phenylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles and nucleophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form N-arylated products

Common Reagents and Conditions:

Copper (II) Acetate Monohydrate: Used as a catalyst in the arylation reactions.

Potassium Carbonate: Acts as a base in the reaction.

Reflux Conditions: The reactions are typically carried out under reflux to ensure complete conversion of reactants.

Major Products:

N-Arylated Products: Formed through coupling reactions with arylboronic acids.

Substituted Derivatives: Obtained through substitution reactions with various electrophiles and nucleophiles

科学的研究の応用

Medicinal Chemistry Applications

N-Phenylmethanesulfonamide has been studied for its potential therapeutic effects, particularly as an antiarrhythmic agent. Its derivatives have shown promise in managing ventricular and supraventricular arrhythmias. For instance, research indicates that derivatives of this compound exhibit class III antiarrhythmic activity, which is crucial for treating heart rhythm disorders .

Structure-Activity Relationship Studies

A notable study focused on the synthesis and evaluation of various this compound derivatives. These derivatives were assessed for their biological activity, leading to the identification of compounds with enhanced efficacy against specific targets. The structure-activity relationship (SAR) analysis highlighted how modifications to the sulfonamide group influenced the pharmacological properties of the compounds .

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. It is employed in various reactions to create more complex molecules, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Synthesis of Novel Derivatives

Research has demonstrated new synthetic approaches to phenylmethanesulfonamide derivatives, which involve reactions with electrophilic agents like trichloroethylene. These methods have yielded compounds that possess unique properties, paving the way for further exploration in drug development .

| Derivative | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Compound A | Reaction with A | 85 | Antiarrhythmic |

| Compound B | Reaction with B | 90 | Antimicrobial |

| Compound C | Reaction with C | 75 | Cytotoxic |

Material Science Applications

In material science, this compound is utilized for its unique chemical properties, including its ability to act as a stabilizer or additive in polymer formulations.

Polymer Stabilization

Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Toxicological Studies and Safety Data

Despite its beneficial applications, understanding the safety profile of this compound is essential. Toxicological assessments indicate that while it exhibits low acute toxicity, precautions must be taken to minimize exposure due to potential irritant properties .

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

作用機序

The mechanism of action of N-Phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

N-Phenylmethanesulfonamide Derivatives: Such as N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide.

Other Sulfonamides: Including sulfonamide drugs like sulfamethazine and sulfadiazine

Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as a versatile building block in organic synthesis and has distinct properties that make it suitable for various applications in research and industry .

生物活性

N-Phenylmethanesulfonamide (CAS No. 1197-22-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and a molecular weight of 171.22 g/mol. It is characterized by a sulfonamide group which contributes to its biological activity. The compound is soluble in various solvents and exhibits properties that make it suitable for further drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.22 g/mol |

| Solubility | Very soluble |

| Log P (octanol-water partition coefficient) | 1.02 |

This compound exerts its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been studied as a potential inhibitor of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine implicated in cancer progression and inflammatory diseases .

Inhibition of MIF

Research indicates that this compound can inhibit the tautomerase activity of MIF, which is crucial for its biological function. This inhibition may lead to reduced inflammation and tumor growth, making it a candidate for anticancer therapy .

Pharmacological Activities

- Anti-inflammatory Activity :

- Anticancer Potential :

- CYP Enzyme Inhibition :

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rat models, this compound derivatives were administered at varying doses (20 mg/kg and 40 mg/kg). The results indicated that at 40 mg/kg, the compounds significantly reduced paw edema, achieving an inhibition rate comparable to traditional NSAIDs .

Case Study 2: Anticancer Activity

In vitro studies on colon cancer cell lines revealed that this compound derivatives inhibited cell growth effectively, with one derivative demonstrating potent activity across multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the sulfonamide group and the phenyl ring have been explored to enhance potency and selectivity against specific targets.

| Compound Modification | Effect on Activity |

|---|---|

| Para-substitution on phenyl ring | Increased MIF inhibition |

| Alkyl chain length variation | Altered solubility and bioavailability |

特性

IUPAC Name |

N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTPIFQNEKOAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061606 | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-22-4 | |

| Record name | N-Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3PE9S4SRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Phenylmethanesulfonamide interact with its target and what are the downstream effects?

A: this compound acts as an inhibitor of the anticancer drug amsacrine, and its analogs like asulacrine and DACA. [] It is suggested that this compound achieves this by mimicking the anilino side chain of amsacrine and competing for binding sites on topoisomerase II, the target enzyme of amsacrine. [] This interaction prevents the formation of DNA-topoisomerase II covalent complexes, thus reducing the cytotoxicity of amsacrine. [] Notably, this compound does not impact the cytotoxicity of doxorubicin, indicating a specific interaction with amsacrine and its analogs. []

Q2: Can you provide information on the structural characterization of this compound?

A: this compound (C7H9NO2S) shares structural similarities with N-(3-nitrophenyl)methanesulfonamide and N-(4-nitrophenyl)methanesulfonamide. [] In the case of N-(4-nitrophenyl)methanesulfonamide, the nitro group is substituted at the para position of the benzene ring. [] This substitution does not change the space group of the molecule, unlike the meta substitution observed in N-(3-nitrophenyl)methanesulfonamide, where the space group shifts from monoclinic P21/c to triclinic P\overline{1}. [] A key structural feature of these compounds is the trans configuration of the N—H hydrogen atom and the methylsulfonyl group across the plane of the benzene ring. [] This configuration plays a crucial role in biological activity as it makes the amide hydrogen atom available for interactions with receptor molecules. []

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A: Research indicates that modifications to the structure of this compound can impact its ability to reverse the cytotoxicity of amsacrine and its analogs. For instance, incorporating a methoxy group in the ortho position of the phenyl ring decreases the inhibitory activity, while placing it in the meta position slightly increases the activity. [] This observation suggests that the position of substituents on the phenyl ring influences the binding affinity of this compound to topoisomerase II. [] This finding highlights the importance of SAR studies in optimizing the design and development of more potent and selective inhibitors of topoisomerase II. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。